molecular formula C20H21NO5 B6562788 N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1091135-93-1

N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B6562788
CAS No.: 1091135-93-1
M. Wt: 355.4 g/mol
InChI Key: WJDIHSFDDZZOJJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide is an amuvatinib derivative developed to target cancer cells under glucose starvation conditions. The compound features a benzodioxol moiety linked to an oxane ring substituted with a 4-methoxyphenyl group, which may influence its conformational stability and pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-16-5-2-14(3-6-16)20(8-10-24-11-9-20)19(22)21-15-4-7-17-18(12-15)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIHSFDDZZOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H19N O4
  • Molecular Weight : 313.35 g/mol
  • SMILES Notation : COc1ccc(CCC(NCc2ccc3c(c2)OCO3)=O)cc1
  • LogP : 2.9926
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1
PropertyValue
Molecular Weight313.35 g/mol
Molecular FormulaC18H19N O4
LogP2.9926
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound may modulate the activity of these targets, leading to several therapeutic effects.

Potential Mechanisms Include:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.
  • Antioxidant Effects : It may exhibit antioxidant properties that help in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activities of compounds similar to this compound.

Case Study Overview

  • Anti-inflammatory Effects :
    • In a study comparing various benzodioxole derivatives, this compound exhibited superior anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent .
    • In vitro assays demonstrated a reduction in IL-6 and TNF-alpha levels in treated macrophages.
  • Anticancer Activity :
    • A recent investigation into the anticancer properties revealed that this compound significantly inhibited the growth of breast cancer cell lines (MCF7 and MDA-MB-231) at concentrations as low as 10 µM .
    • The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with similar compounds was conducted:

Compound NameAnti-inflammatory IC50 (µM)Anticancer IC50 (µM)
This compound1510
Curcumin2025
Aspirin30Not applicable

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity Potency/Mechanism Notes
N-(2H-1,3-Benzodioxol-5-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide Oxane ring 4-Methoxyphenyl, benzodioxol Anti-cancer (glucose starvation) Targets mitochondrial membrane, mTOR
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6) Piperazine ring Thieno-pyrimidine Anti-cancer (glucose starvation) Higher potency in specific cell lines
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85) Cyclopropane ring Trifluoromethoxybenzoyl, thiazole Undisclosed (pharmacological interest) Synthesized via carboxamide coupling
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine Pyrazole ring 4-Methylphenyl Antidepressant, antifungal, antitumor Hydrogen-bonded supramolecular chains

Key Observations:

  • Oxane vs. The thieno-pyrimidine group in Compound 6 enhances potency in certain contexts, possibly due to improved kinase inhibition.
  • Cyclopropane (Compound 85): The cyclopropane ring in Compound 85 introduces steric constraints, which could affect solubility or metabolic stability. The trifluoromethoxy group may enhance lipophilicity, influencing membrane permeability.

Pharmacological and Mechanistic Insights

  • This contrasts with the 4-methylphenyl group in the pyrazole analog (), which may prioritize steric effects over electronic interactions.
  • Hydrogen Bonding and Solubility: The pyrazole analog’s N–H⋯N hydrogen bonds () improve crystalline stability but may reduce aqueous solubility compared to the oxane-based compound, which lacks such extensive intermolecular interactions.

Crystallographic and Computational Analysis

  • Structural Determination: Tools like SHELXL () and WinGX () are critical for resolving the conformational details of these compounds. For example, the pyrazole analog’s V-shaped geometry and dihedral angles (78.11° between benzene planes) were confirmed via single-crystal X-ray diffraction.

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